![molecular formula C22H17Cl2N B415639 4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B415639.png)
4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with dichlorophenyl and tetrahydrobenzoquinoline moieties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2,3-dichlorobenzaldehyde with cyclopentanone in the presence of a base, followed by cyclization and reduction steps, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing reaction time and waste generation .
化学反応の分析
Types of Reactions
4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: DDQ, oxygen, and other oxidizing agents under mild conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline has several scientific research applications:
作用機序
The mechanism of action of 4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. It also exhibits antioxidant properties by scavenging free radicals and terminating radical chain reactions .
類似化合物との比較
Similar Compounds
- 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid .
- 4-(3-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline .
Uniqueness
4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is unique due to its specific dichlorophenyl substitution, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
特性
分子式 |
C22H17Cl2N |
|---|---|
分子量 |
366.3g/mol |
IUPAC名 |
12-(2,3-dichlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene |
InChI |
InChI=1S/C22H17Cl2N/c23-18-10-4-9-17(21(18)24)22-16-8-3-7-15(16)20-14-6-2-1-5-13(14)11-12-19(20)25-22/h1-7,9-12,15-16,22,25H,8H2 |
InChIキー |
MYCTZYCWFDZEKO-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=CC=C5)Cl)Cl |
正規SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=CC=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


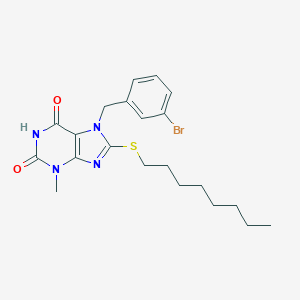
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B415557.png)
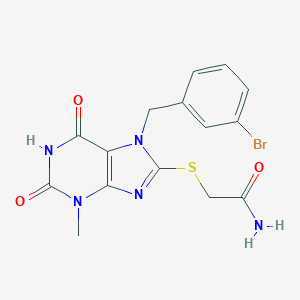
![ethyl 2-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoate](/img/structure/B415559.png)
![7-(3-bromobenzyl)-8-[(2-chloroethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415563.png)

![7-(3-chloro-2-butenyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415566.png)
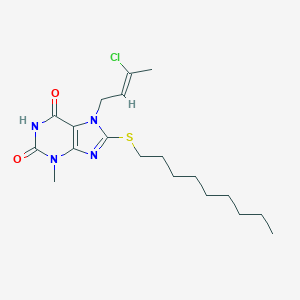
![1-[(1-benzhydryl-1H-tetraazol-5-yl)(3,5-dichloro-2-methoxyphenyl)methyl]piperidine](/img/structure/B415568.png)
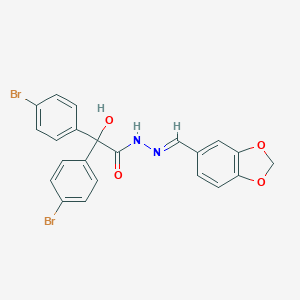
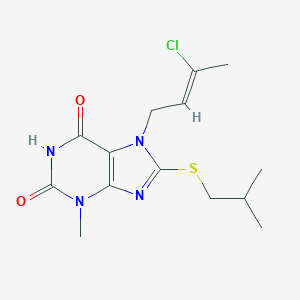
![2-[2-(4-Toluidinoacetyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B415575.png)
![3-Phenyl-2-butenal [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415576.png)
![(3,5-dichloro-2-methoxyphenyl)[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]methyl(methyl)formamide](/img/structure/B415579.png)
